molecular formula C16H11F3N2OS2 B2835550 N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 922675-75-0

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2835550
CAS No.: 922675-75-0
M. Wt: 368.39
InChI Key: UXHFRNFNHDPADW-UHFFFAOYSA-N
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Description

N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction, where a methylthiol reagent reacts with the benzothiazole derivative.

    Attachment of the Trifluoromethylbenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction of the benzamide group.

    Functionalized Benzothiazoles: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest . It is also being explored for its antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for large-scale production and application in various formulations.

Mechanism of Action

The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide involves its interaction with cellular targets such as enzymes and receptors. It has been shown to activate the p53 pathway, leading to the induction of apoptosis in cancer cells . The compound also affects mitochondrial function, altering the balance of pro- and anti-apoptotic proteins, which further promotes cell death.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
  • N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine

Uniqueness

Compared to similar compounds, N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it more effective in penetrating cell membranes and reaching intracellular targets. Additionally, the presence of the methylthio group provides unique reactivity that can be exploited in further chemical modifications.

Properties

IUPAC Name

N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2OS2/c1-23-11-5-6-12-13(8-11)24-15(20-12)21-14(22)9-3-2-4-10(7-9)16(17,18)19/h2-8H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHFRNFNHDPADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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